The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic molecule with potential applications in medicinal chemistry and biological research. It features a unique arrangement of multiple heterocyclic rings, including pyrazole, pyridazine, piperazine, and pyrimidine. This structural complexity is believed to contribute to its diverse biological activities, making it a subject of interest for researchers in various scientific fields.
This compound can be classified as a heterocyclic amine due to the presence of nitrogen atoms in its ring structures. Its molecular formula is , and it has a molecular weight of approximately 379.5 g/mol . The compound is cataloged under the CAS number 2549003-10-1, which helps in identifying it within chemical databases.
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves several synthetic steps:
Industrial production would likely optimize these steps using catalysts and specific reaction conditions (temperature, pressure) to maximize efficiency.
The molecular structure of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine exhibits several key features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 6-{4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
| InChI Key | ANGGYTIRITYBEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC=N4)N(C)C)C |
The structure consists of multiple interconnected rings that allow for various interactions with biological targets .
The chemical reactivity of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can be attributed to its functional groups. It may undergo:
These reactions are essential for understanding its potential as a drug candidate or biological probe .
The mechanism of action for 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine likely involves:
Such interactions can lead to significant biological effects, making this compound a candidate for further pharmacological studies .
The physical and chemical properties of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .
The potential applications of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1 -yl}-N,N-dimethylpyrimidin -4 -amine include:
Given its structural complexity and potential interactions with biological systems, this compound warrants further investigation into its efficacy and safety profiles .
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1